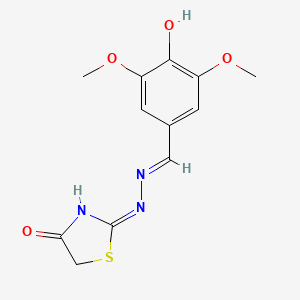
N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide
Descripción general
Descripción
N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as AHBSH, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. AHBSH is a hydrazide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential uses.
Mecanismo De Acción
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide is based on its ability to interact with specific molecular targets. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can induce apoptosis by targeting the mitochondrial pathway and the PI3K/Akt/mTOR pathway. N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can also inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites. In corrosion inhibition, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can form a protective layer on the metal surface by adsorption and chemisorption.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can induce apoptosis and inhibit cell proliferation. In normal cells, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been shown to have low toxicity and does not induce apoptosis. In corrosion inhibition, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can inhibit the corrosion of different metals and alloys by forming a protective layer on their surface.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has various advantages and limitations for lab experiments. One advantage is its low toxicity and high stability, which makes it suitable for various applications. One limitation is its low solubility in water, which requires the use of organic solvents for its preparation and use. Another limitation is the lack of information on its long-term effects and potential side effects.
Direcciones Futuras
There are various future directions for the study of N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide. One direction is the development of new synthesis methods that can improve its yield and purity. Another direction is the study of its potential use as a drug for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the study of its potential use as a corrosion inhibitor for different industrial applications. Finally, the study of its potential use as a reagent for the determination of various metal ions can also be explored.
Aplicaciones Científicas De Investigación
N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use as an anti-cancer agent. Studies have shown that N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can induce apoptosis in cancer cells by targeting specific molecular pathways. In material science, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use as a corrosion inhibitor. Studies have shown that N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide can inhibit the corrosion of different metals and alloys by forming a protective layer on their surface. In analytical chemistry, N'-(3-allyl-2-hydroxybenzylidene)-4-chlorobenzenesulfonohydrazide has been studied for its potential use as a reagent for the determination of various metal ions.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-4-12-5-3-6-13(16(12)20)11-18-19-23(21,22)15-9-7-14(17)8-10-15/h2-3,5-11,19-20H,1,4H2/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAHMGYBQNJDRN-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}benzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-chloro-5-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3727912.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide](/img/structure/B3727924.png)
![3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727934.png)
![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)propanoate acetate](/img/structure/B3727935.png)

![3-{amino[4-(4-fluorophenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B3727957.png)
![1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B3727967.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol](/img/structure/B3727970.png)
![2-allyl-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727972.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727976.png)
![N-[1-(1-adamantyl)ethyl]-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3727991.png)
![2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3728001.png)